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Compound of Interest

Compound Name: 2-Amino-4-chloropyridine

Cat. No.: B016104 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of 2-Amino-4-chloropyridine and its regioisomers. This

guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural nuances of regioisomers, compounds sharing the same molecular formula but

differing in the spatial arrangement of their atoms, can profoundly influence their chemical

reactivity, biological activity, and pharmacokinetic properties. For scientists in the fields of

medicinal chemistry and materials science, the precise identification and characterization of a

specific regioisomer are of paramount importance. This guide offers a detailed spectroscopic

comparison of 2-Amino-4-chloropyridine and its various regioisomers, providing a valuable

resource for unambiguous structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-4-chloropyridine and

a selection of its regioisomers. These values have been compiled from various spectral

databases and literature sources.

¹H NMR Spectral Data (Chemical Shift δ [ppm])
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Compo
und

H-2 H-3 H-4 H-5 H-6
NH₂ (br
s)

Solvent

2-Amino-

4-

chloropyr

idine

-
6.6-6.8

(d)
-

7.9-8.1

(d)
4.5-5.5 DMSO-d₆

2-Amino-

3-

chloropyr

idine

- -
7.6-7.8

(dd)

6.7-6.9

(dd)

8.0-8.2

(dd)
5.5-6.5 CDCl₃

2-Amino-

5-

chloropyr

idine

-
8.1-8.3

(d)

7.5-7.7

(dd)
-

6.5-6.7

(d)
4.5-5.5 DMSO-d₆

2-Amino-

6-

chloropyr

idine

-
6.4-6.6

(d)

7.4-7.6

(t)

6.6-6.8

(d)
- 5.0-6.0 CDCl₃

3-Amino-

2-

chloropyr

idine

7.0-7.2

(d)
- -

6.7-6.9

(dd)

7.8-8.0

(d)
4.0-5.0 CDCl₃

3-Amino-

4-

chloropyr

idine

8.0-8.2

(s)
- -

7.0-7.2

(d)

8.0-8.2

(d)
5.0-6.0 DMSO-d₆

4-Amino-

2-

chloropyr

idine

6.5-6.7

(s)

6.3-6.5

(d)
- -

7.8-8.0

(d)
6.0-7.0 DMSO-d₆

4-Amino-

3-

8.12 (d) - - 6.58 (d) 8.12 (d) 5.89 DMSO-

d₆[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Analysis_and_Structural_Validation_of_4_Amino_3_chloropyridine_N_oxide_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chloropyr

idine

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. Coupling patterns are indicated as s (singlet), d (doublet), t (triplet), and dd

(doublet of doublets).

¹³C NMR Spectral Data (Chemical Shift δ [ppm])
Compoun
d

C-2 C-3 C-4 C-5 C-6 Solvent

2-Amino-4-

chloropyridi

ne

159-161 108-110 148-150 110-112 149-151 DMSO-d₆

2-Amino-5-

chloropyridi

ne

157-159 109-111 148-150 120-122 140-142 DMSO-d₆

2-Amino-6-

chloropyridi

ne

158-160 105-107 139-141 115-117 149-151 CDCl₃

3-Amino-2-

chloropyridi

ne

145-147 135-137 123-125 118-120 145-147 CDCl₃

4-Amino-2-

chloropyridi

ne

155-157 108-110 152-154 107-109 149-151 DMSO-d₆

4-Amino-3-

chloropyridi

ne

~148-150 ~122-124 ~145-147 ~110-112 ~148-150
CDCl₃/DM

SO-d₆[1]

Note: Data for some isomers is limited. The provided ranges are based on available data and

predictive models.
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IR Spectral Data (Key Vibrational Frequencies, cm⁻¹)
Compound N-H Stretch C=C, C=N Stretch C-Cl Stretch

2-Amino-4-

chloropyridine
3400-3200 1640-1450 750-700

2-Amino-5-

chloropyridine
3400-3200 1630-1440 800-750

2-Amino-6-

chloropyridine
3450-3250 1650-1460 780-730

3-Amino-2-

chloropyridine
3400-3200[2] 1620-1430[2] 770-720

3-Amino-4-

chloropyridine
3400-3200[3] 1630-1440[3] 790-740

4-Amino-2-

chloropyridine
3450-3250[4] 1640-1450[4] 760-710

4-Amino-3-

chloropyridine
~3400-3200[1] ~1640-1450[1] ~800-750[1]

Note: The N-H stretching region for primary amines typically shows two bands.

Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions Ionization Method

2-Amino-4-

chloropyridine
128/130 101, 93, 66 GC-MS[5]

2-Amino-5-

chloropyridine
128/130[6] 101, 93, 66 EI[6]

3-Amino-2-

chloropyridine
128/130[7] 101, 93, 66 EI[7]

3-Amino-4-

chloropyridine
128/130[3] 101, 93, 66 GC-MS[3]

4-Amino-2-

chloropyridine
128/130 101, 93, 66 GC-MS[4]

4-Amino-3-

chloropyridine
~128/130[1] ~101, 93, 66 EI[1]

Note: The presence of chlorine results in a characteristic [M+2]⁺ peak with an intensity of

approximately one-third of the molecular ion peak.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Sample Preparation: Dissolve 5-10 mg of the aminopyridine sample in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[1]
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay

(e.g., 2-5 seconds) are generally required.[1]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy.[1]
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. Place a small amount of the sample directly onto the ATR crystal.[1]

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[1]

Data Acquisition: Record a background spectrum of the empty sample compartment or the

clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. To

improve the signal-to-noise ratio, co-add 16-32 scans.[1]

Data Processing: The final spectrum is typically presented as transmittance or absorbance

versus wavenumber (cm⁻¹).[1]

Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-

Mass Spectrometry (GC-MS) is a common technique. The sample is first vaporized and

separated on a GC column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a widely used hard ionization technique that provides

detailed fragmentation patterns useful for structural elucidation.

Mass Analysis: A mass analyzer, such as a quadrupole, separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak and the isotopic pattern for chlorine are key diagnostic features.

Visualization of Regioisomers
The following diagram illustrates the structural relationship between 2-Amino-4-
chloropyridine and its regioisomers.

Structural Relationship of Aminochloropyridine Regioisomers

2-Amino-chloropyridines 3-Amino-chloropyridines 4-Amino-chloropyridines

2-Amino-3-chloropyridine 2-Amino-4-chloropyridine 2-Amino-5-chloropyridine 2-Amino-6-chloropyridine 3-Amino-2-chloropyridine 3-Amino-4-chloropyridine 3-Amino-5-chloropyridine 3-Amino-6-chloropyridine 4-Amino-2-chloropyridine 4-Amino-3-chloropyridine

Aminochloropyridines

Regioisomers

Click to download full resolution via product page

Caption: A diagram illustrating the regioisomeric relationship of aminopyridines.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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